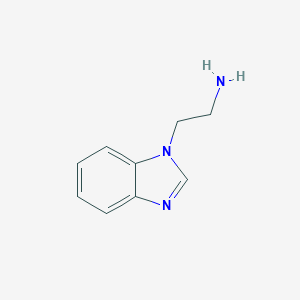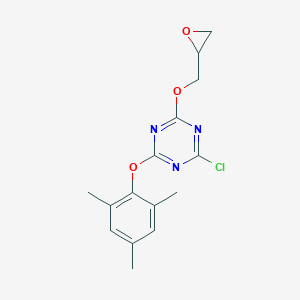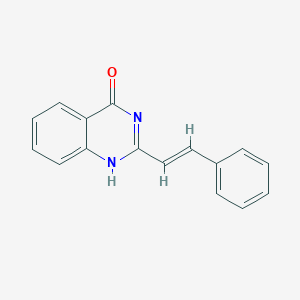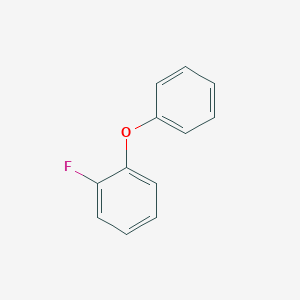![molecular formula C10H14N5O9P B056964 [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 119269-31-7](/img/structure/B56964.png)
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA molecules. The unique properties of this molecule make it an important tool for studying various biological processes, including DNA replication, transcription, and translation.
Mechanism Of Action
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate works by mimicking the structure of natural nucleotides and being incorporated into DNA and RNA molecules. Once incorporated, it can affect the function of the nucleic acid molecule by interfering with its replication, transcription, or translation. It can also act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.
Biochemical And Physiological Effects
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it can affect the immune system by modulating the expression of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
The advantages of using [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments include its ability to mimic natural nucleotides and its versatility in studying various biological processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.
Future Directions
Future research directions for [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate include exploring its potential as an antiviral and anticancer agent. It could also be used to investigate the effects of mutations on DNA and RNA synthesis and to develop new drugs that target these processes. Additionally, it could be used to study the mechanisms of action of various enzymes involved in nucleic acid synthesis and to develop new methods for DNA and RNA sequencing.
Synthesis Methods
The synthesis of [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The starting materials are commonly available and include purine nucleobases, ribose, and phosphate groups. The synthesis typically involves protecting the reactive functional groups and then selectively removing the protecting groups to form the desired product.
Scientific Research Applications
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has found numerous applications in scientific research. It is often used as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. It can also be used to study the effects of mutations on DNA replication and transcription. Additionally, it has been used to investigate the mechanisms of action of various antiviral and anticancer drugs.
properties
CAS RN |
119269-31-7 |
|---|---|
Product Name |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Molecular Formula |
C10H14N5O9P |
Molecular Weight |
379.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-1H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O9P/c11-10-12-7-4(8(18)13-10)15(19)2-14(7)9-6(17)5(16)3(24-9)1-23-25(20,21)22/h2-3,5-6,9,16-17H,1H2,(H2,20,21,22)(H3,11,12,13,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BUBORJWOHDEIGW-UUOKFMHZSA-N |
Isomeric SMILES |
C1=[N+](C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
SMILES |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)[O-] |
Canonical SMILES |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
synonyms |
7-hydroxyguanosine 5'-monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



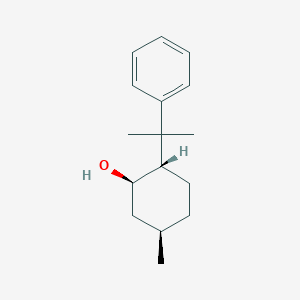
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
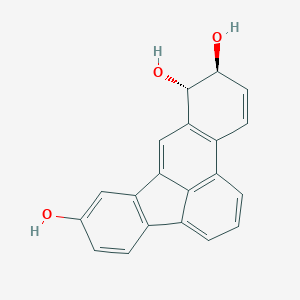
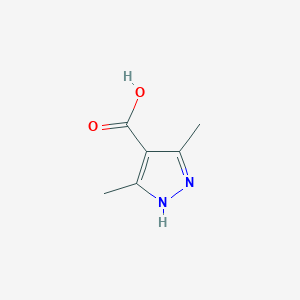
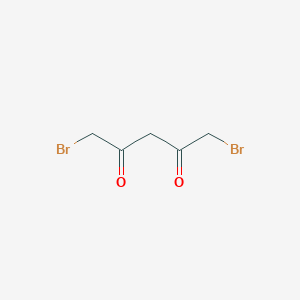
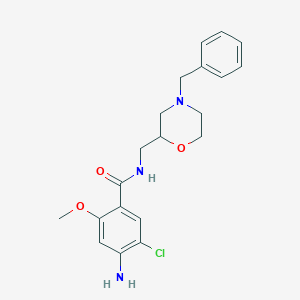
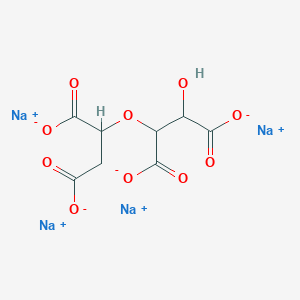
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
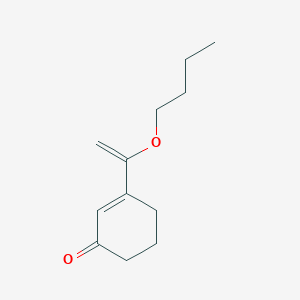
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
